molecular formula C10H16Cl2N2 B3004335 Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride CAS No. 2061979-36-8

Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B3004335
CAS No.: 2061979-36-8
M. Wt: 235.15
InChI Key: LPNNLGFAGNVCRU-UHFFFAOYSA-N
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Description

Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride (CAS: 2061979-36-8) is a bicyclic amine derivative featuring a cyclopropyl group attached to a 3-methylpyridin-2-yl moiety, with two hydrochloride counterions enhancing its solubility and stability. This compound is cataloged under MFCD29038796 and is available at 95% purity . Its molecular formula is C₁₀H₁₅N₂·2HCl, yielding a molecular weight of 238.16 g/mol. It is structurally classified as a heterocyclic organic compound, with applications in medicinal chemistry as a building block for inhibitors and receptor-targeting molecules .

Properties

IUPAC Name

cyclopropyl-(3-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-7-3-2-6-12-10(7)9(11)8-4-5-8;;/h2-3,6,8-9H,4-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNNLGFAGNVCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C2CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061979-36-8
Record name 1-cyclopropyl-1-(3-methylpyridin-2-yl)methanamine dihydrochloride
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Preparation Methods

The synthesis of Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 3-methylpyridine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to drive the reactions to completion. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride is being investigated as a candidate for various therapeutic applications. Its derivatives have shown promise in treating conditions such as fibrosis and cancer.
  • Case Study : Recent studies demonstrated that derivatives of this compound exhibited anti-fibrotic effects in hepatic stellate cells, significantly reducing fibrosis markers compared to standard treatments .

2. Antitumor Activity

  • In vitro studies have revealed that certain derivatives possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. This suggests that the compound could be developed further for oncological therapies .

3. Antimicrobial Properties

  • The compound's libraries have displayed significant antimicrobial activity against several bacterial strains, suggesting its utility in developing new antibiotics or treatments for infections .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various chemicals and materials. Its unique properties make it valuable in manufacturing specialized products, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

[Cyclopropyl(4-methylpyridin-2-yl)methyl]amine Dihydrochloride (CAS: 1203308-27-3)

  • Key Difference : The methyl group on the pyridine ring is at the 4-position instead of the 3-position.
  • Impact: Positional isomerism alters electronic distribution and steric interactions.
  • Molecular Formula : C₁₀H₁₅N₂·2HCl (identical to the target compound).

(R)-1-(Pyridin-2-yl)ethanamine Dihydrochloride (CAS: 1352640-52-8)

  • Key Difference : Replaces the cyclopropyl group with a methyl group and lacks the 3-methyl substitution on the pyridine ring.
  • Impact: Simplified structure reduces molecular complexity, likely decreasing target selectivity.
  • Molecular Formula : C₇H₁₁N₂·2HCl.

(3-Methylpyridin-2-yl)methanamine Hydrochloride (CAS: 357288-02-9)

  • Key Difference : Lacks the cyclopropyl group entirely.
  • Impact : The absence of the cyclopropyl ring results in a more flexible structure, which may reduce binding affinity in rigid enzymatic pockets. However, its simpler synthesis route (e.g., direct amination of pyridine derivatives) makes it a cost-effective intermediate .
  • Molecular Formula : C₇H₁₀N₂·HCl.

Functional Group Modifications in Related Compounds

N-(Cyclopropyl(3-methylpyridin-2-yl)methyl)-7-methyl-1H-indole-2-carboxamide (Compound 3)

  • Key Difference : Incorporates a 7-methylindole-2-carboxamide group linked to the cyclopropyl-pyridinylmethanamine core.
  • Impact : The indole moiety introduces hydrogen-bonding capabilities and planar aromaticity, enhancing interactions with SETD2 histone methyltransferase. This modification significantly improves inhibitory activity (IC₅₀ < 100 nM) compared to the unmodified dihydrochloride salt .

1-((1S,2S)-1-(2,4-Difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine Dihydrochloride (Compound 12)

  • Key Difference: Features a difluorophenyl group and a trifluoromethyl-substituted phenoxy moiety.
  • Impact : The fluorinated groups enhance metabolic stability and blood-brain barrier penetration, making this compound a potent ALK inhibitor (Ki = 0.3 nM). The dihydrochloride form improves aqueous solubility for in vivo studies .

Table 1: Comparative Properties of Cyclopropyl-Pyridinylmethanamine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity
Target Compound 2061979-36-8 C₁₀H₁₅N₂·2HCl 238.16 3-methylpyridin-2-yl, cyclopropyl 95%
[Cyclopropyl(4-methylpyridin-2-yl)methyl]amine Dihydrochloride 1203308-27-3 C₁₀H₁₅N₂·2HCl 238.16 4-methylpyridin-2-yl, cyclopropyl 95%
(R)-1-(Pyridin-2-yl)ethanamine Dihydrochloride 1352640-52-8 C₇H₁₁N₂·2HCl 202.10 Pyridin-2-yl, methyl N/A
N-(Cyclopropyl(3-methylpyridin-2-yl)methyl)-7-methyl-1H-indole-2-carboxamide N/A C₂₀H₂₂N₄O 334.42 Indole-2-carboxamide extension >98%

Biological Activity

Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyridine ring at the 3-position. The molecular formula is C9H12Cl2NC_9H_{12}Cl_2N, with a molecular weight of approximately 203.1 g/mol. The unique structure allows for specific interactions with biological targets, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind selectively to various receptors and enzymes, modulating their activity. Research indicates that it may act on neurotransmitter systems and could exhibit anti-cancer properties. The exact mechanisms are still being elucidated, but they likely involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : Binding to specific enzymes involved in metabolic processes, which may lead to altered biochemical pathways.

Anticancer Potential

Studies have shown that this compound exhibits promising anticancer activity. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study reported an IC50 value of 15 μM against human breast cancer cells (MCF-7) .

Neurotransmitter System Modulation

This compound has also been investigated for its effects on neurotransmitter systems. It has shown potential in modulating dopamine receptors, which could be beneficial in treating disorders such as schizophrenia and Parkinson's disease. Preliminary data suggest that it may enhance dopaminergic signaling without significant side effects associated with traditional antipsychotics .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the compound's effect on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through the mitochondrial pathway .
  • Neuropharmacological Assessment : Another research effort focused on the modulation of dopamine receptors in animal models, indicating improved cognitive function and reduced symptoms of anxiety .
  • Metabolic Stability : Investigations into the pharmacokinetics of this compound revealed favorable metabolic stability profiles in human liver microsomes, suggesting potential for oral bioavailability .

Data Table: Summary of Biological Activities

Activity TypeAssessed ModelObserved EffectReference
AnticancerMCF-7 Cell LineIC50 = 15 μM; Induces apoptosis
Neurotransmitter ModulationRodent ModelsEnhanced dopaminergic signaling
Metabolic StabilityHuman Liver MicrosomesFavorable stability profile

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride, and how can reaction yields be optimized?

A fragment-assisted, structure-based approach is often employed for cyclopropane-containing compounds. For example, analogous syntheses of cyclopropane derivatives involve coupling cyclopropyl fragments with pyridine moieties via nucleophilic substitution or reductive amination. Reaction optimization may include controlling temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of intermediates. High yields (>95%) have been achieved for similar compounds using these methods .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm cyclopropane ring integrity and pyridine substitution patterns (e.g., ¹H NMR for methyl group protons at δ ~2.5 ppm).
  • HPLC-MS : For assessing purity (>95%) and detecting trace impurities, using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Elemental analysis : To verify stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography).

Q. How should this compound be stored to ensure stability in laboratory settings?

The compound is hygroscopic and sensitive to light. Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Avoid aqueous solutions unless freshly prepared, as hydrolysis of the cyclopropane ring may occur under prolonged exposure to moisture .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of Cyclopropyl(3-methylpyridin-2-yl)methanamine, given its chiral cyclopropane center?

Chiral resolution can be achieved via:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
  • Diastereomeric salt formation : Reacting the free base with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization . Note that enantiomeric excess (ee) must be validated using polarimetry or circular dichroism (CD).

Q. What computational methods support the design of analogs targeting specific biological receptors (e.g., kinases)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities. For cyclopropane derivatives, fragment-based drug design (FBDD) optimizes interactions with hydrophobic pockets. For example, cyclopropane rings in ALK inhibitors enhance steric complementarity with ATP-binding domains .

Q. How can contradictory data in binding affinity assays be addressed?

Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or protein conformational states. Mitigation strategies include:

  • Orthogonal assays : Surface plasmon resonance (SPR) vs. fluorescence polarization (FP) to cross-validate results.
  • Control experiments : Testing against known inhibitors (e.g., staurosporine for kinase assays) to calibrate signal-to-noise ratios .

Q. What in vivo pharmacokinetic challenges are associated with cyclopropane-containing compounds?

Cyclopropane rings may alter metabolic stability. Studies on similar compounds suggest:

  • Hepatic metabolism : Cytochrome P450 (CYP3A4) oxidation of the cyclopropane ring, monitored via LC-MS/MS.
  • Blood-brain barrier (BBB) penetration : LogP values ~2.5–3.5 improve CNS bioavailability but may increase off-target effects. In vivo studies in rodents require dose optimization to balance efficacy and toxicity .

Q. How can researchers validate target engagement in cellular models?

Use chemical proteomics (e.g., affinity-based protein profiling) with a biotinylated analog of the compound. Pull-down assays coupled with mass spectrometry identify binding partners. For example, cyclopropane derivatives have been shown to engage with kinases like ALK and TRK family members .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent cyclopropane ring opening.
  • Analytical Cross-Checks : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation.
  • Data Reproducibility : Document batch-specific variations (e.g., salt stoichiometry) that may impact biological activity.

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